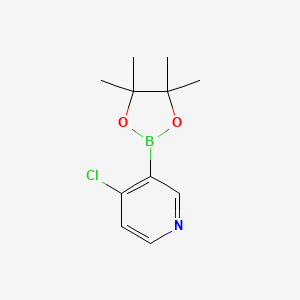
4-氯吡啶-3-硼酸频哪醇酯
描述
4-Chloropyridine-3-boronic acid pinacol ester is an organoboron compound widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is valued for its stability and reactivity, making it a versatile building block in the synthesis of various organic molecules.
科学研究应用
4-Chloropyridine-3-boronic acid pinacol ester is extensively used in scientific research due to its versatility:
Chemistry: As a key reagent in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: In the development of bioactive compounds and molecular probes.
Medicine: For the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: In the production of advanced materials and agrochemicals.
作用机制
Target of Action
The primary target of 4-Chloropyridine-3-boronic acid pinacol ester is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound serves as an organoboron reagent, which is relatively stable, readily prepared, and generally environmentally benign .
Mode of Action
The compound interacts with its targets through two key processes: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In transmetalation, the compound, being a nucleophilic organic group, is transferred from boron to palladium .
Biochemical Pathways
The compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway leads to the formation of new carbon–carbon bonds .
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This leads to the synthesis of new organic compounds . For example, it has been employed in the synthesis of new pyridazino [4,5-b]indol-4-ones and pyridazin-3 (2H)-one analogs as DYRK1A inhibitors .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound is generally used under mild and functional group tolerant reaction conditions . Additionally, the compound’s stability can be influenced by the presence of other substances. For example, pinacol boronic esters are smoothly converted by KF/tartaric acid procedure to a mixture of the R-BF 3 K salt and pinacol .
生化分析
Biochemical Properties
4-Chloropyridine-3-boronic acid pinacol ester plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling. This reaction involves the interaction of the boronic acid ester with palladium catalysts, leading to the formation of new carbon-carbon bonds. The compound interacts with enzymes and proteins that facilitate these reactions, such as palladium complexes and other transition metal catalysts. These interactions are crucial for the successful completion of the coupling reactions, as they enable the transfer of the boronic acid group to the target molecule .
Cellular Effects
The effects of 4-Chloropyridine-3-boronic acid pinacol ester on various types of cells and cellular processes are primarily related to its role in biochemical synthesis. The compound can influence cell function by participating in reactions that modify cellular metabolites and signaling molecules. For example, it can affect cell signaling pathways by altering the levels of key intermediates in metabolic pathways. Additionally, 4-Chloropyridine-3-boronic acid pinacol ester can impact gene expression by modifying the availability of substrates required for transcription and translation processes .
Molecular Mechanism
At the molecular level, 4-Chloropyridine-3-boronic acid pinacol ester exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation. The compound binds to palladium catalysts, facilitating the transfer of the boronic acid group to the target molecule. This binding interaction is essential for the catalytic activity of the palladium complex, enabling the formation of new carbon-carbon bonds. Additionally, 4-Chloropyridine-3-boronic acid pinacol ester can inhibit or activate enzymes involved in metabolic pathways, further influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chloropyridine-3-boronic acid pinacol ester can change over time due to its stability and degradation. The compound is generally stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its reactivity. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies where it is used to modify metabolic pathways and signaling molecules .
Dosage Effects in Animal Models
The effects of 4-Chloropyridine-3-boronic acid pinacol ester vary with different dosages in animal models. At low doses, the compound can effectively participate in biochemical reactions without causing significant toxicity. At high doses, it can exhibit toxic or adverse effects, such as disrupting cellular metabolism and causing oxidative stress. Threshold effects have been observed, where the compound’s activity increases with dosage up to a certain point, beyond which toxicity becomes a concern .
Metabolic Pathways
4-Chloropyridine-3-boronic acid pinacol ester is involved in various metabolic pathways, particularly those related to the formation of carbon-carbon bonds. The compound interacts with enzymes and cofactors that facilitate these reactions, such as palladium catalysts and other transition metal complexes. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic activity of the cell .
Transport and Distribution
Within cells and tissues, 4-Chloropyridine-3-boronic acid pinacol ester is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its activity and function. The compound is known to be soluble in organic solvents, which facilitates its transport within the cellular environment .
Subcellular Localization
The subcellular localization of 4-Chloropyridine-3-boronic acid pinacol ester is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect the compound’s activity and function, as it may interact with different biomolecules depending on its location within the cell. For example, the compound may be directed to the cytoplasm or nucleus, where it can participate in various biochemical reactions .
准备方法
Synthetic Routes and Reaction Conditions: 4-Chloropyridine-3-boronic acid pinacol ester can be synthesized through several methods, including the reaction of 4-chloropyridine with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, such as room temperature, and in the presence of a base like potassium carbonate.
Industrial Production Methods: Industrial production of 4-chloropyridine-3-boronic acid pinacol ester often involves large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure consistent production quality.
化学反应分析
Types of Reactions: 4-Chloropyridine-3-boronic acid pinacol ester primarily undergoes cross-coupling reactions, such as Suzuki–Miyaura coupling, where it reacts with various halides to form carbon-carbon bonds. It can also participate in protodeboronation reactions, where the boronic ester group is replaced by a hydrogen atom.
Common Reagents and Conditions:
Suzuki–Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Protodeboronation: Radical initiators and hydrogen donors under mild conditions.
Major Products: The major products formed from these reactions include biaryl compounds and other complex organic molecules, which are essential intermediates in pharmaceuticals, agrochemicals, and materials science.
相似化合物的比较
- 3-Chloropyridine-4-boronic acid pinacol ester
- 2-Chloro-3-pyridineboronic acid pinacol ester
- Allylboronic acid pinacol ester
Uniqueness: 4-Chloropyridine-3-boronic acid pinacol ester is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and selectivity in cross-coupling reactions. This makes it particularly useful in the synthesis of heterocyclic compounds and other complex organic molecules.
属性
IUPAC Name |
4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BClNO2/c1-10(2)11(3,4)16-12(15-10)8-7-14-6-5-9(8)13/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTLJNRVZMVZXMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CN=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00476867 | |
| Record name | 4-Chloropyridine-3-boronic acid pinacol ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00476867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
452972-15-5 | |
| Record name | 4-Chloropyridine-3-boronic acid pinacol ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00476867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloropyridine-3-boronic acid, pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


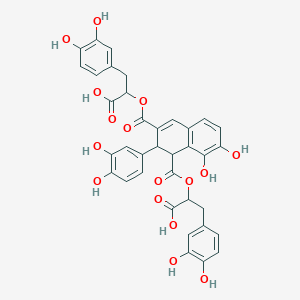
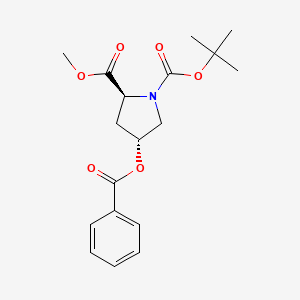
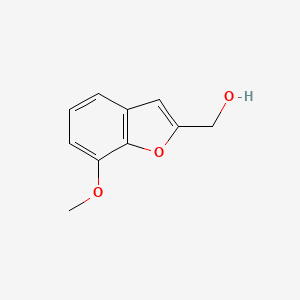
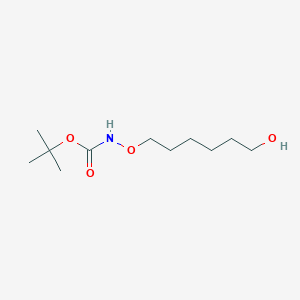
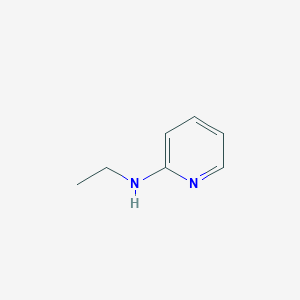
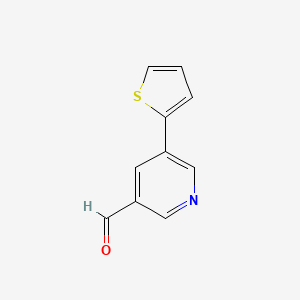
![6-Methyl-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinolin-6-ium iodide](/img/structure/B1365226.png)
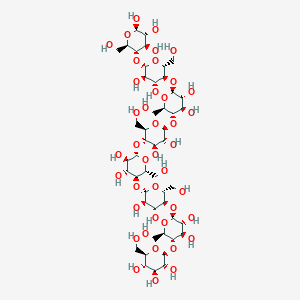

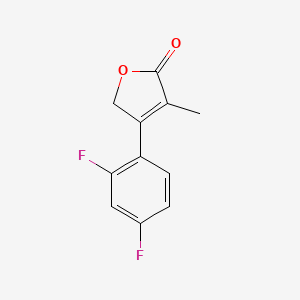
![2-chloro-1-(2-methoxyethyl)-1H-benzo[d]imidazole](/img/structure/B1365237.png)
![5,7-Diiodo-1-oxaspiro[2.5]octa-4,7-dien-6-one](/img/structure/B1365238.png)
![1-(1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone](/img/structure/B1365240.png)
![Methyl 3-[[(2S)-2-aminopropanoyl]amino]propanoate](/img/structure/B1365242.png)
